3-Pyridylacetic Acid-d6
Overview
Description
3-Pyridylacetic Acid-d6 is a deuterated form of 3-pyridylacetic acid, which is a pyridine derivative. This compound is labeled with heavy deuterium (d6), making it a stable isotope-labeled compound. It is commonly used in various scientific research fields, including medical, environmental, and industrial research. The molecular formula of this compound is C7HD6NO2, and it has a molecular weight of 143.17 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Pyridylacetic Acid-d6 involves the use of deuterated reagents to introduce the deuterium atoms into the molecule. One common method involves the chlorination of 3-methylpyridine to produce 2-chloro-3-methylpyridine, followed by cyanidation, alkaline hydrolysis, hydrogenation reduction, and salification to yield 3-pyridylacetic acid hydrochloride . This compound can then be further deuterated to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process may include additional steps to ensure high purity and yield, such as recrystallization and chromatography. The compound is often produced in specialized facilities equipped to handle deuterated reagents and ensure the safety and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Pyridylacetic Acid-d6 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The pyridine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to optimize yield and selectivity .
Major Products
Major products formed from these reactions include various substituted pyridine derivatives, alcohols, and other functionalized compounds. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
3-Pyridylacetic Acid-d6 has a wide range of scientific research applications:
Chemistry: It is used as a labeled compound in studies involving reaction mechanisms and pathways.
Biology: The compound is used in metabolic studies to trace the degradation pathways of nicotine and other alkaloids.
Medicine: It serves as a reference material in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: The compound is used in the development of new materials and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 3-Pyridylacetic Acid-d6 involves its role as a labeled compound in various studies. The deuterium atoms in the molecule allow researchers to trace its pathway and interactions in biological systems. This helps in understanding the molecular targets and pathways involved in the metabolism of related compounds, such as nicotine .
Comparison with Similar Compounds
Similar Compounds
3-Pyridylacetic Acid: The non-deuterated form of the compound, used in similar applications but without the labeling benefits.
2-Pyridylacetic Acid: A structural isomer with different reactivity and applications.
4-Pyridylacetic Acid: Another isomer with unique properties and uses in research.
Uniqueness
The uniqueness of 3-Pyridylacetic Acid-d6 lies in its deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways. This makes it a valuable tool in research fields requiring precise tracking of molecular interactions and transformations.
Biological Activity
3-Pyridylacetic Acid-d6 (CAS No. 1190005-72-1) is a deuterated derivative of 3-Pyridylacetic Acid, which is primarily known as a metabolite of nicotine and other tobacco alkaloids. This compound has garnered attention for its potential biological activities and applications in various fields, including pharmacology and toxicology. This article provides a detailed overview of the biological activity, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C₇H₇D₆NO₂
- Molecular Weight : 137.136 g/mol
- CAS Number : 1190005-72-1
- Physical State : Solid at room temperature
Key Characteristics
Property | Value |
---|---|
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
Solubility | High solubility in water |
This compound exhibits biological activity through various mechanisms, primarily involving its interaction with cellular pathways related to inflammation and cell signaling.
- Inflammatory Response Modulation : Research indicates that compounds similar to this compound can modulate inflammatory responses by inhibiting pro-inflammatory mediators such as TNF-α and IL-6 through the NF-κB pathway . This suggests potential therapeutic applications in inflammatory diseases.
- PPARγ Agonism : The compound has been shown to interact with peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating lipid metabolism and glucose homeostasis. Activation of PPARγ can lead to anti-inflammatory effects and improved vascular function .
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its metabolic pathways. It is primarily derived from nicotine metabolism, where it acts as a significant metabolite . The compound's distribution within the body and its elimination half-life are important for understanding its therapeutic potential.
Case Studies and Research Findings
- Anti-inflammatory Effects : A study demonstrated that a related pyridine derivative significantly reduced inflammation in murine models by decreasing the levels of pro-inflammatory cytokines . This finding supports the hypothesis that this compound may possess similar anti-inflammatory properties.
- Cardioprotective Properties : In models of Chagas disease, treatment with pyridine derivatives led to increased expression of endothelial nitric oxide synthase (eNOS) and vascular endothelial growth factor (VEGF), indicating a role in promoting angiogenesis and protecting cardiac tissue from damage .
- Metabolic Pathway Insights : Research has identified that this compound is involved in the metabolic degradation pathways of nicotine, highlighting its relevance in studies focused on tobacco-related health impacts .
Experimental Data
The following table summarizes key experimental findings related to the biological activity of this compound:
Properties
IUPAC Name |
2,2-dideuterio-2-(2,4,5,6-tetradeuteriopyridin-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-7(10)4-6-2-1-3-8-5-6/h1-3,5H,4H2,(H,9,10)/i1D,2D,3D,4D2,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNUNYPERJMVRM-KMHHPTQASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C([2H])([2H])C(=O)O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676124 | |
Record name | [(~2~H_4_)Pyridin-3-yl](~2~H_2_)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190005-72-1 | |
Record name | [(~2~H_4_)Pyridin-3-yl](~2~H_2_)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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